4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c17-14-6-5-12(9-16(14)20(21)22)25(23,24)19-8-7-11-10-18-15-4-2-1-3-13(11)15/h1-6,9-10,18-19H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWMJBZYKUZIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The indole derivative is then reacted with 4-chloro-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The indole moiety is known for its biological activity, and the sulfonamide group is a common pharmacophore in many drugs. This compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The indole ring can interact with biological receptors, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include:
- Substituents on the benzene ring : Position and type of electron-withdrawing groups (e.g., nitro, chloro, trifluoromethyl).
- Indole modifications : Halogenation (Br, Cl), alkylation, or functional group additions.
- Sulfonamide nitrogen substituents : Alkyl chains, cyclohexyl groups, or heterocycles.
Table 1: Comparative Structural and Physicochemical Data
Biological Activity
4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide is a complex organic compound that combines indole and sulfonamide functional groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features of this compound suggest diverse mechanisms of action and therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide
- Molecular Formula : C16H14ClN3O4S
- Molecular Weight : 379.8 g/mol
The compound features a chloro group, a nitro group, and a sulfonamide moiety, which are known to influence its reactivity and biological activity.
The biological activity of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which can prevent the catalysis of essential biochemical reactions.
- Cell Signaling Modulation : It influences key cellular signaling pathways that regulate growth, apoptosis, and metabolic processes.
- Gene Expression Alteration : The compound can modulate the expression of genes involved in various metabolic pathways, leading to significant changes in cellular function.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves binding affinity to DNA gyrase, which is critical for bacterial DNA replication.
Anticancer Potential
Studies have suggested that 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide may induce apoptosis in cancer cell lines. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antibacterial Activity | Showed significant inhibition against E. coli and S. aureus; mechanism linked to DNA gyrase binding. |
| Study 2 | Anticancer Activity | Induced apoptosis in various cancer cell lines; influenced cell survival signaling pathways. |
Research Findings Summary
The following key findings summarize the biological activity of 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide:
- Enzyme Interaction : Inhibits specific enzymes related to metabolic pathways.
- Cellular Effects : Alters gene expression and modulates cell signaling pathways.
- Therapeutic Potential : Exhibits antibacterial and anticancer properties, suggesting its utility as a therapeutic agent.
Q & A
Q. What are the established synthetic routes for 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling a sulfonyl chloride derivative with an indole-containing amine. For example:
- Step 1 : Preparation of 3-nitro-4-chlorobenzenesulfonyl chloride from chlorination and nitration of benzenesulfonyl precursors.
- Step 2 : Reaction with 2-(1H-indol-3-yl)ethylamine under basic conditions (e.g., sodium carbonate, pH 9–10) to form the sulfonamide bond.
Yield optimization requires precise control of stoichiometry, temperature (often 0–25°C), and solvent polarity (e.g., dichloromethane or THF). Evidence from analogous sulfonamide syntheses shows yields ranging from 62% to 99% depending on purification methods .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm the sulfonamide linkage (δ ~7.5–8.5 ppm for aromatic protons) and indole moiety (δ ~10.5 ppm for NH). NMR may resolve nitro group signals .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z ~410).
- X-ray Crystallography : Used to resolve crystal packing and confirm stereochemistry in structurally related sulfonamides .
Q. What are the solubility and stability considerations for this compound in experimental workflows?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Stability tests in DMSO at 25°C show no degradation over 48 hours under inert atmospheres .
- Light Sensitivity : Nitro groups may undergo photodegradation; storage in amber vials at –20°C is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or synthetic yields across studies?
- Case Study : Discrepancies in NMR shifts (e.g., indole NH signals) may arise from solvent effects or hydrogen bonding. Comparative analysis using deuterated DMSO vs. CDCl can clarify such variations .
- Yield Optimization : Low yields (e.g., <70%) may result from competing side reactions (e.g., sulfonation at alternate positions). Microwave-assisted synthesis or catalyst screening (e.g., DMAP) improves efficiency .
Q. What computational methods are suitable for predicting the bioactivity of this compound?
- Molecular Docking : Dock into target proteins (e.g., cyclooxygenase-2 or kinase domains) using AutoDock Vina or Schrödinger Suite. The nitro group’s electron-withdrawing effects enhance binding affinity in hydrophobic pockets .
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy) with antibacterial or anticancer activity using datasets from PubChem or ChEMBL .
Q. How does the compound’s structure influence its reactivity in downstream derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
